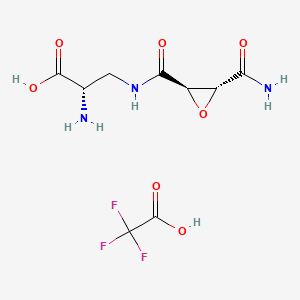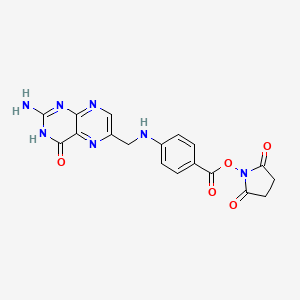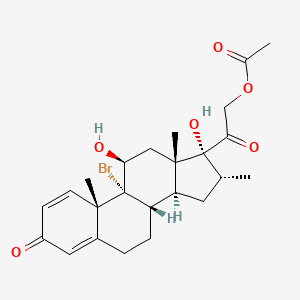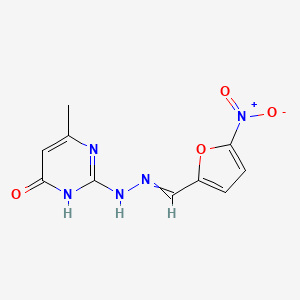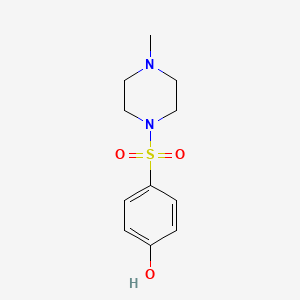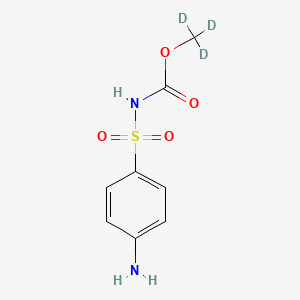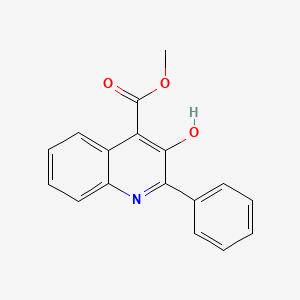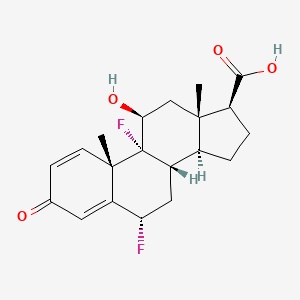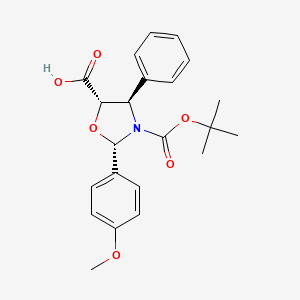
"(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is a chiral oxazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the cyclization of a chiral amino alcohol with a diacid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form an open-chain diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds.
Biology
This compound has potential applications in the development of chiral ligands for asymmetric catalysis. It can also be used as a probe to study enzyme-substrate interactions due to its well-defined chiral centers.
Medicine
In medicinal chemistry, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
The compound can be used in the production of chiral materials and as a precursor for the synthesis of specialty chemicals. Its applications in the polymer industry include the development of chiral polymers with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The oxazolidine ring and chiral centers play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R,5S)-2-(4-Hydroxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Methylphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Chlorophenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
Uniqueness
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is unique due to the presence of the methoxy group, which can undergo various chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S,4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19+/m1/s1 |
InChI Key |
MSVWUXLRSKRKFZ-QYZOEREBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


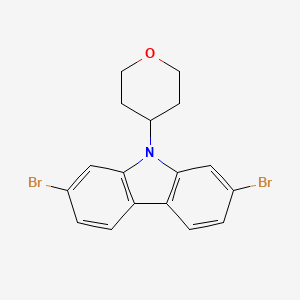
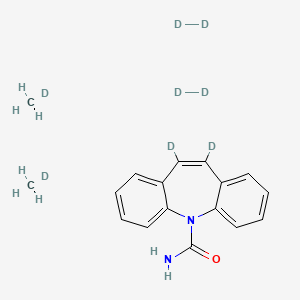
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
